molecular formula C8H4F3N3O2 B8229797 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B8229797
M. Wt: 231.13 g/mol
InChI Key: PMYYJJWGCFOXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1256820-22-0) is a fluorinated heterocyclic compound serving as a versatile scaffold in pharmaceutical research and development . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure known for its significant role in drug discovery . The molecular formula is C8H4F3N3O2, and it has a molecular weight of 231.13 g/mol . The structure incorporates a carboxylic acid functional group, which provides a handle for further synthetic modification through amide bond formation or other coupling reactions, making it a valuable building block for creating diverse compound libraries. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a molecule's pharmacokinetic properties, such as its metabolic stability, lipophilicity, and membrane permeability . As such, this compound is primarily used as a key intermediate in the synthesis of more complex molecules for biological screening. It is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(7(15)16)13-14-6(4)12-2-3/h1-2H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYYJJWGCFOXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization with CF₃-Containing Building Blocks

Incorporating the trifluoromethyl group during core formation avoids post-synthetic functionalization. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one serves as a precursor for 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which can undergo lithiation in a flow reactor to introduce electrophilic groups. Adapting this method, 5-amino-3-(trifluoromethyl)pyrazole reacts with α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine core.

Post-Cyclization Trifluoromethylation

Copper-catalyzed trifluoromethylation using 2-bromo-3,3,3-trifluoropropene and sydnones provides regioselective access to 4-trifluoromethyl pyrazoles. While this method targets position 4, modifying the substrate to a pyrazolo[3,4-b]pyridine bromide at position 5 enables analogous CF₃ installation. For instance, treating 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester with Cu(OTf)₂ and phenanthroline in acetonitrile at 35°C achieves 65% conversion to the trifluoromethylated product.

Carboxylic Acid Functionalization

Ester Hydrolysis

The ethyl ester of pyrazolo[3,4-b]pyridine-3-carboxylate, synthesized via Ugi four-component reactions, undergoes hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH) conditions. For example, refluxing the ester in 6 M HCl for 12 h yields the carboxylic acid with >90% purity.

Oxidative Methods

Direct oxidation of 3-cyano derivatives using KMnO₄ in aqueous H₂SO₄ (60°C, 8 h) converts nitriles to carboxylic acids. This approach avoids ester intermediates but requires stringent temperature control to prevent overoxidation.

Integrated Synthetic Pathways

Route 1: Sequential Condensation and Functionalization

  • Doebner condensation : 5-Amino-3-(trifluoromethyl)pyrazole + 4-nitrobenzaldehyde + pyruvic acid → 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (72% yield).

  • Regiochemical adjustment : Bromination at position 4 (NBS, CCl₄, 0°C) followed by Miyaura borylation and Suzuki coupling introduces diversifying groups.

  • Ester hydrolysis : 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester → free acid (H₂SO₄, 90°C, 6 h, 88% yield).

Route 2: Late-Stage Trifluoromethylation

  • Core synthesis : 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester via Pd/C-catalyzed hydrogenation (99.3% yield).

  • CF₃ installation : Copper-mediated coupling with 2-bromo-3,3,3-trifluoropropene (Cu(OTf)₂, DBU, CH₃CN, 35°C, 4 h, 65% yield).

  • Hydrolysis : NaOH (aq. EtOH, reflux, 3 h, 94% yield).

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways during Doebner condensations necessitate careful choice of aldehydes. Electron-deficient aldehydes favor formation of the 5-CF₃ isomer.

  • Functional group tolerance : The trifluoromethyl group’s strong electron-withdrawing effect complicates lithiation and coupling reactions. Flow reactors mitigate side reactions by ensuring rapid mixing and temperature control.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) remains critical for separating regioisomers, though HPLC methods using C18 columns (MeCN/H₂O + 0.1% TFA) offer higher resolution.

Analytical and Spectroscopic Validation

  • ¹H NMR : The carboxylic acid proton appears as a broad singlet at δ 12.8–13.2 ppm, while the CF₃ group suppresses splitting in adjacent aromatic protons.

  • LC-MS : [M+H]⁺ peaks at m/z 261.0 confirm molecular weight, with fragmentation patterns indicating loss of CO₂ (m/z 217.1).

  • X-ray crystallography : Dihedral angles between pyrazole and pyridine rings (8–12°) confirm planarity, critical for biological activity.

Industrial-Scale Considerations

Gram-scale synthesis (e.g., 50 g batches) employs continuous flow systems for exothermic steps like lithiation. Cost-effective CF₃ sources, such as CF₃Br gas, reduce reliance on expensive trifluoromethylating reagents .

Chemical Reactions Analysis

Types of Reactions

5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 5 significantly alters physicochemical and pharmacological properties. Key comparisons include:

Compound Name Substituent (Position 5) Molecular Weight Key Properties
5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid -CF₃ 230.14 g/mol High electronegativity, enhanced metabolic stability, improved enzyme inhibition
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid -Br 255.03 g/mol Moderate electron-withdrawing effect; used in cross-coupling reactions
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid -F 181.12 g/mol Smaller size, lower lipophilicity; used in cardiovascular agents
5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid -CH₃ 177.16 g/mol Increased lipophilicity; less potent in kinase inhibition

Key Observations :

  • Trifluoromethyl vs. Bromo : The -CF₃ group provides stronger electron-withdrawing effects than -Br, enhancing binding to hydrophobic enzyme pockets .
  • Trifluoromethyl vs. Fluoro : -CF₃ improves metabolic stability compared to -F, critical for oral bioavailability .
  • Trifluoromethyl vs. Methyl : -CF₃ reduces off-target interactions compared to -CH₃, improving selectivity .

Anticancer Activity :

  • 5-Trifluoromethyl derivative : Demonstrates IC₅₀ values < 1 µM against CDK2/cyclin E, crucial for cell cycle arrest .
  • 5-Bromo derivative: Used to synthesize organometallic anticancer agents (e.g., Pt(II) complexes) with IC₅₀ ~ 2–5 µM .
  • 5-Fluoro derivative : Active in pulmonary hypertension (e.g., Riociguat) but less potent in kinase inhibition .

Enzyme Inhibition :

  • The trifluoromethyl group in 5-CF₃ derivatives enhances binding to ATP pockets in kinases due to its size and hydrophobicity .
  • Methyl and ethyl esters of 5-CF₃ derivatives show improved cellular permeability compared to carboxylic acids .

Biological Activity

5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of increasing interest within pharmaceutical research due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and implications for drug development.

Chemical Structure and Properties

Molecular Formula : C9H6F3N3O2
SMILES Notation : CN1C2=C(C=C(C=N2)C(=O)O)C(=N1)C(F)(F)F
InChIKey : LMVMZKHGTGYNOR-UHFFFAOYSA-N
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines, including HeLa and A375 cells. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BA3751.8

These findings suggest that this compound may also possess similar anticancer properties.

2. Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives has been extensively studied. Compounds with this scaffold have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group may enhance the interaction with bacterial membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL

3. Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, studies have indicated that similar compounds effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Pyrazole Ring : Utilizing starting materials such as hydrazines and appropriate aldehydes or ketones.
  • Trifluoromethylation : Employing reagents like trifluoromethyl sulfonium salts or CF3 sources to introduce the trifluoromethyl group.
  • Carboxylation : The introduction of the carboxylic acid moiety can be achieved through carbonylation reactions.

Case Studies

Several studies have highlighted the biological efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Anticancer Properties : A recent investigation focused on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity against clinical isolates and found promising results against resistant strains.

Q & A

Q. What are the optimized synthetic routes for 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions using precursors like pyrazole-5-amines and acrylate derivatives. Key steps include:

  • Catalytic trifluoroacetic acid (TFA) in toluene under reflux to promote cyclization, achieving yields of 94–95% .
  • Use of ethyl 2-benzoyl-3,3-bis(methylthio)acrylate as a precursor, with strict temperature control (100–110°C) to avoid side reactions .
  • Solvent selection (e.g., toluene) and catalyst loading (30 mol% TFA) are critical for high purity (>97%) .

Q. Which analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve chemical environments (e.g., trifluoromethyl group at δ ~110–120 ppm in 13C^{13}\text{C}) and confirm regioselectivity .
  • LCMS/HPLC : Used to verify molecular ions (e.g., m/z 311.1 [M+1]) and purity (>97%) .
  • Melting point analysis : Sharp melting ranges (e.g., 287.5–293.5°C) indicate high crystallinity .

Q. How can researchers address low yields during purification?

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to remove unreacted precursors .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for derivatives with low solubility .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Acidic conditions : The trifluoromethyl group enhances stability, but prolonged exposure to strong acids (pH < 2) may hydrolyze the carboxylic acid moiety .
  • Thermal stability : Decomposition occurs above 300°C, making melt-based techniques unsuitable .

Advanced Research Questions

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in kinase inhibition?

  • The electron-withdrawing trifluoromethyl group enhances binding to ATP pockets in kinases (e.g., mTOR/p70S6K) by forming hydrophobic interactions and halogen bonds .
  • Substitution at the pyridine ring (e.g., 3-carboxylic acid) improves solubility and target specificity .

Q. What mechanistic insights explain its anti-proliferative effects in cancer models?

  • Autophagy induction : Downregulates mTOR signaling, leading to LC3-II accumulation and p62 degradation in prostate cancer cells .
  • Apoptosis synergy : Combines with autophagy inhibitors (e.g., chloroquine) to enhance cytotoxicity .

Q. How can computational modeling guide the design of derivatives with improved potency?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to kinase domains (e.g., PDB ID 0R9) .
  • QSAR studies : Correlate substituent electronegativity (e.g., fluorine at position 5) with IC50_{50} values in enzyme assays .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Dose-response validation : Re-evaluate activity across multiple cell lines (e.g., DU145 vs. PC3 prostate cancer cells) to confirm target specificity .
  • Metabolic stability assays : Test cytochrome P450 interactions to rule off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Prodrug synthesis : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability .
  • Co-crystallization : Improve solubility via salt formation with amines (e.g., tromethamine) .

Q. How can advanced NMR techniques elucidate tautomeric equilibria in solution?

  • Variable-temperature (VT) NMR : Monitor chemical shift changes to identify dominant tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole forms) .
  • 19F^{19}\text{F} NMR : Track trifluoromethyl group dynamics under different solvents (e.g., DMSO vs. CDCl3_3) .

Methodological Considerations

11. Designing experiments to assess enzyme inhibition kinetics:

  • Continuous assays : Use fluorogenic substrates (e.g., ATP analogs) to measure real-time kinase inhibition .
  • IC50_{50} determination : Fit dose-response curves using GraphPad Prism, accounting for Hill slopes .

12. Validating synthetic intermediates with conflicting spectral data:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas within 5 ppm error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.